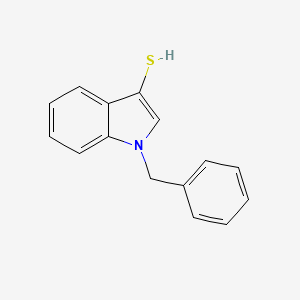

1-Benzyl-1H-indole-3-thiol

Description

Structure

3D Structure

Properties

CAS No. |

80167-65-3 |

|---|---|

Molecular Formula |

C15H13NS |

Molecular Weight |

239.3 g/mol |

IUPAC Name |

1-benzylindole-3-thiol |

InChI |

InChI=1S/C15H13NS/c17-15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11,17H,10H2 |

InChI Key |

PBUONYSUTAZMDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)S |

Origin of Product |

United States |

Mechanistic Investigations of Thiolation and N Benzylation Processes

Mechanistic Pathways for C-H Sulfenylation

The direct C-H sulfenylation of the indole (B1671886) nucleus is a primary strategy for installing the thiol or thioether functionality. Due to the inherent electronic properties of the indole ring, this functionalization typically occurs at the C3 position, which is the most nucleophilic and reactive site for electrophilic attack. chim.it However, if the C3 position is blocked, functionalization can be directed to the C2 position. sioc-journal.cn A variety of sulfenylating agents and catalytic systems have been developed, operating through several distinct mechanistic pathways.

A plausible radical mechanism involves the formation of a sulfur radical which then adds to the indole ring. For instance, in the sulfenylation of 7-azaindoles, it is proposed that a sulfonyl iodide intermediate undergoes homolytic cleavage to generate an active sulfur radical. rsc.org This radical subsequently adds to the heterocycle to form a key intermediate that leads to the final product. rsc.org Similarly, photocatalytic methods can achieve C-H thiolation of indoles through a process thought to involve a nucleophilic sulfur radical adding to a radical cationic indole, generated by photo-oxidation. thieme-connect.com Despite this evidence, radical pathways are often proposed as one of several competing mechanisms and may not be the sole or dominant route. gaylordchemical.comrsc.orgresearchgate.net

Electrophilic aromatic substitution (SEAr) is a classic and frequently invoked mechanism for the C3-sulfenylation of indoles. chim.it The electron-rich nature of the indole's pyrrole (B145914) ring makes the C3 position highly susceptible to attack by electrophiles. chim.itnih.gov The general mechanism involves the in-situ generation of a potent electrophilic sulfur species, which is then attacked by the nucleophilic C3 carbon of the indole. beilstein-journals.org

Various systems can facilitate this process. Trifluoroacetic acid (TFA), for example, can catalyze the C-H sulfenylation of indoles by protonating the sulfenylating agent, such as an N-(alkyl/arylthio)succinimide, to create a more reactive electrophilic thio intermediate. beilstein-journals.org Theoretical studies and control experiments in the analogous silver-catalyzed selanylation of indoles provide strong support for the electrophilic aromatic substitution pathway. These studies suggest that a radical mechanism is not dominant and that the reaction proceeds via the formation of a Lewis acid-base adduct between the catalyst and the chalcogen source, which enhances its electrophilicity. rsc.orgnih.gov

In many iodine-mediated sulfenylation reactions, sulfenyl iodides (R-S-I) are proposed as the key electrophilic intermediates. gaylordchemical.comresearchgate.net These reactive species can be generated in situ from the reaction of various sulfur sources, such as thiols or disulfides, with molecular iodine (I₂). sioc-journal.cngaylordchemical.com The resulting sulfenyl iodide is highly electrophilic and is readily attacked by the indole C3-position in an SEAr reaction. gaylordchemical.com

Mechanistic studies support this pathway. For example, in the DMSO/I₂ catalyzed thiolation of indoles, a non-radical pathway involving an electrophilic PhS-I species was proposed to operate in parallel with a radical pathway. This was supported by the observation that the reaction still proceeded when the radical pathway was suppressed by trapping agents. gaylordchemical.com In these catalytic systems, the oxidant (like DMSO or persulfate) plays a crucial role in regenerating the active I₂ catalyst from the iodide (I⁻) formed during the reaction. gaylordchemical.comresearchgate.net The use of Bunte salts in the presence of iodine is also believed to proceed via a sulfenyl iodide intermediate. whiterose.ac.uk

| Mechanistic Pathway | Key Intermediate(s) | Typical Reagents/Conditions | Supporting Evidence | Reference |

|---|---|---|---|---|

| Radical Pathway | Sulfur Radical (RS•) | DMSO/I₂, TBAI/Sulfonyl Chlorides, Photocatalysis | Yield reduction with radical traps (e.g., TEMPO). | rsc.orggaylordchemical.comthieme-connect.com |

| Electrophilic Aromatic Substitution (SEAr) | Protonated Sulfenylating Agent, Lewis Acid-Adduct | TFA, Ag(I) salts | Reaction selectivity at C3; DFT calculations; analogy to other electrophilic substitutions. | chim.itrsc.orgnih.govbeilstein-journals.org |

| Sulfenyl Iodide Intermediate | Sulfenyl Iodide (R-S-I) | Thiols/Disulfides + I₂/Oxidant (DMSO, K₂S₂O₈) | Reaction proceeds in presence of radical traps; compatibility with various iodine-based systems. | whiterose.ac.ukgaylordchemical.comresearchgate.net |

Reaction Mechanisms of Thiol-Mediated Cascade Processes

Thiols can act as "multitasking" reagents, capable of initiating and participating in complex cascade reactions that rapidly build molecular complexity from simple indole precursors. nih.govresearchgate.netacs.org These processes often involve a sequence of mechanistically distinct steps that occur in a single pot.

A notable example of a thiol-mediated cascade is the conversion of indole-tethered ynones into functionalized quinolines. The proposed mechanism for this transformation begins with a dearomatizing spirocyclization. nih.govacs.org In this initial step, the thiol, acting as a Brønsted acid, protonates the alkyne moiety of the ynone. This activation promotes an efficient intramolecular cyclization, where the C3 position of the indole attacks the activated alkyne, leading to a loss of aromaticity and the formation of a spirocyclic indoleninium intermediate. nih.govchemrxiv.org The isolation of such spirocyclic intermediates in related reactions lends strong support to this proposed first step. nih.gov

The resulting spirocyclic iminium–thiolate ion pair is highly reactive and immediately undergoes a facile nucleophilic substitution. nih.govacs.org The thiolate anion attacks the iminium ion, displacing a leaving group (e.g., a halide) from the indole core. A critical consequence of this step is the in-situ generation of a strong Brønsted acid, such as HBr, which is essential for promoting the subsequent stage of the cascade. acs.org

The final stage of the cascade is a one-atom ring expansion. nih.govresearchgate.net This rearrangement is catalyzed by the strong Brønsted acid generated during the preceding nucleophilic substitution step. acs.org Control experiments have demonstrated that the spirocyclic intermediate does not undergo ring expansion in the absence of a strong acid, but the addition of aqueous HBr to the isolated intermediate leads to the efficient formation of the quinoline (B57606) product. This confirms that the acid generated in situ is the key promoter for the ring expansion. acs.org This elegant, thiol-mediated three-step cascade—dearomatizing spirocyclization, nucleophilic substitution, and ring expansion—provides a powerful method for transforming relatively simple indoles into complex, functionalized quinoline scaffolds. nih.govacs.org

| Step | Process Name | Description | Role of Thiol | Reference |

|---|---|---|---|---|

| 1 | Dearomatizing Spirocyclization | The indole attacks the tethered ynone, forming a spirocyclic indoleninium intermediate. | Acts as a Brønsted acid to activate the ynone for cyclization. | nih.govacs.org |

| 2 | Nucleophilic Substitution | The thiolate anion attacks the iminium ion, displacing a leaving group. | Acts as a nucleophile. This step also generates a strong acid (e.g., HBr) in situ. | nih.govacs.org |

| 3 | Ring Expansion | The spirocyclic intermediate undergoes an acid-catalyzed one-atom ring expansion to form a quinoline. | Indirectly promotes this step via the acid generated in Step 2. | nih.govacs.org |

Indole Oligomerization in the Presence of Thiols and Acidic Conditions

Under acidic conditions, such as in the presence of trifluoroacetic acid, the thiolation of indoles is often accompanied by a competing reaction: indole oligomerization. mdpi.comnih.gov This process leads to the formation of dimers and trimers as significant byproducts.

Research has shown that the reaction of an indole derivative with a thiol can yield not only the desired thiol-adduct but also parallel oligomeric structures. mdpi.com For instance, reacting indole-5-carboxylic acid with 1,2-ethanedithiol (B43112) in the presence of trifluoroacetic acid resulted in both the thiolated product and oligomers like 2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid (a dimer) and 3,3'-[2-(2-amino-5-carboxyphenyl)ethane-1,1-diyl]bis(1H-indole-5-carboxylic acid) (a trimer). mdpi.comnih.gov

The proposed mechanism for this process involves the acid-catalyzed self-reaction of the indole. The electron-rich indole ring can act as a nucleophile, attacking a protonated indole molecule (indoleninium cation), which acts as an electrophile. This leads to the formation of dimeric and higher-order oligomeric species. nih.govmostwiedzy.pl The presence of a thiol introduces a competing nucleophile, but the oligomerization pathway can still predominate, especially with less reactive indoles or under strongly acidic conditions. mdpi.com The relative yields of the desired thiolated product versus the oligomers are influenced by factors such as the substituents on the indole ring and the reaction pH. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Conditions | Major Products | Minor Products | Ref |

| Indole-5-carboxylic acid | 1,2-ethanedithiol | Trifluoroacetic acid | Thiol Adduct | Dimer, Trimer | mdpi.comnih.gov |

| Indole-3-carbinol | - | Aqueous HCl | Diindol-3-ylmethane, Linear Trimer | Cyclic Trimer, Cyclic Tetramer | nih.gov |

Mechanistic Aspects of N-Benzylation Reactions

The introduction of the benzyl (B1604629) group at the N-1 position of the indole ring is a critical step in the synthesis of the target compound. This N-benzylation can be achieved through several mechanistic pathways, depending on the chosen reagents and conditions.

A traditional and widely applicable method involves the deprotonation of the indole N-H with a strong base, such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), to form a nucleophilic indolide anion. orgsyn.org This anion then undergoes a nucleophilic substitution (S_N2) reaction with a benzyl halide, such as benzyl bromide, to yield the N-benzylated product. orgsyn.org This method is generally efficient and high-yielding. orgsyn.org

More recent "greener" approaches utilize benzylic alcohols as the alkylating agents, catalyzed by molecular iodine (I₂). nih.govacs.org The proposed mechanism does not involve a Brønsted acid pathway but rather a halogen-bond activation. acs.org The key steps are:

Activation: The oxygen atom of the benzyl alcohol forms a halogen bond with molecular iodine. This interaction polarizes the C-O bond, making the benzylic carbon more electrophilic. acs.org

Nucleophilic Attack: The electron-rich indole acts as a π-nucleophile, attacking the activated benzylic carbon in an electrophilic substitution reaction. acs.org

Product Formation: Subsequent elimination yields the C-3 benzylated indole and water as the only byproduct. While this method primarily targets C-3 benzylation, the principles of activating benzyl alcohol apply to N-alkylation strategies as well. nih.govacs.org

Other catalytic systems, such as those based on ruthenium, have also been developed for the N-alkylation of indoles with alcohols. researchgate.net Kinetic studies of such systems have suggested that the rate-determining step is the activation of the C-H bond at the benzylic position of the alcohol. researchgate.net

Intermediate Formation and Transformation Kinetics

Intermediates in Thiolation: The electrophilic sulfenylation of the indole C-3 position is believed to proceed through a highly reactive sulfenyl intermediate. When reacting indoles with thiols in the presence of molecular iodine, the mechanism is thought to involve the formation of a sulfenyl iodide (R-S-I) species. researchgate.net This electrophilic intermediate is then attacked by the nucleophilic C-3 position of the indole. The resulting indolenium cation eliminates a proton to restore aromaticity and yield the 3-thioindole product. researchgate.net Alternatively, using reagents like carbon tetrabromide, a sulfenyl bromide intermediate can be generated in situ, which then reacts with the indole. lnu.edu.cn In acid-catalyzed, three-component reactions of an indole, an aldehyde, and a thiol, the reaction proceeds through an iminium intermediate, which is then trapped by the thiol nucleophile in a thia-Michael addition. rsc.org

Intermediates in N-Benzylation: As discussed, the classic N-benzylation route proceeds via the indolide anion intermediate. orgsyn.org In contrast, iodine-catalyzed methods using benzyl alcohols involve a halogen-bonded alcohol-iodine complex as the key intermediate that renders the benzylic carbon electrophilic. acs.org The stability of the carbocation character at the benzylic position significantly influences reactivity; tertiary benzylic alcohols react faster than secondary, which are more reactive than primary alcohols. nih.govacs.org

Transformation Kinetics: Specific kinetic data for the formation of 1-benzyl-1H-indole-3-thiol is not extensively documented, but general principles can be inferred from related reactions.

The rate of N-benzylation using benzyl halides is dependent on the concentration of both the indolide anion and the benzyl halide, typical of an S_N2 reaction.

In the catalytic benzylation with benzylic alcohols, the formation of the carbocation-like species is often the rate-limiting step. researchgate.net This is supported by the observed reactivity trend (tertiary > secondary > primary alcohols), which correlates directly with carbocation stability. nih.gov

Kinetic investigations of related processes, such as the gold(III)-catalyzed decarboxylative benzylation of indole-3-carboxylic acids, have revealed a kinetic solvent isotope effect (KSIE) of 2.7 when the reaction is performed in D₂O versus H₂O, suggesting that proton transfer is involved in the rate-determining step of that specific transformation. acs.org

The competition between thiolation and oligomerization under acidic conditions is a kinetic competition. The relative rates depend on the nucleophilicity of the thiol versus the indole, the concentration of all reactants, and the acidity of the medium. mdpi.comnih.gov

The table below summarizes key intermediates proposed in related indole functionalization reactions.

| Reaction Type | Reagents | Proposed Intermediate | Intermediate Type | Ref |

| C3-Thiolation | Indole, Thiol, I₂ | Sulfenyl Iodide (R-S-I) | Electrophilic Sulfur Species | researchgate.netresearchgate.net |

| C3-Thiolation | Indole, Dithiocarbamate, CBr₄ | Sulfenyl Bromide | Electrophilic Sulfur Species | lnu.edu.cn |

| N-Benzylation | Indole, KOH, Benzyl Bromide | Indolide Anion | Nucleophilic Nitrogen Species | orgsyn.org |

| C3-Benzylation | Indole, Benzyl Alcohol, I₂ | Alcohol-Iodine Complex | Activated Electrophile | nih.govacs.org |

| Condensation | Indole, Aldehyde, Thiol | Iminium Cation | Electrophilic Carbon Species | rsc.org |

Reactivity Profiles and Transformation Pathways of 1 Benzyl 1h Indole 3 Thiol

Reactions at the Thiol Moiety

The sulfur atom of the thiol group is highly nucleophilic, rendering it susceptible to a variety of reactions, including the formation of thioethers, oxidation to various states, and participation in sulfidation reactions.

Formation of Thioether Derivatives

A primary reaction pathway for 1-benzyl-1H-indole-3-thiol involves the S-alkylation or S-arylation to form thioether derivatives. This transformation is typically achieved through nucleophilic substitution reactions where the thiol, often deprotonated to the more nucleophilic thiolate, attacks an electrophilic carbon atom.

For instance, the reaction of this compound with alkyl halides, such as benzyl (B1604629) halides, under basic conditions affords the corresponding thioether. vulcanchem.com Similarly, reaction with α-chloroacetamide derivatives in the presence of a base like potassium carbonate leads to the formation of N-substituted 2-((1-benzyl-1H-indol-3-yl)thio)acetamides. vulcanchem.com The synthesis of compounds like 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide also relies on the formation of a thioether linkage. evitachem.com

Another approach involves the reductive coupling of indole-3-tosylhydrazone with thiols, which provides a transition-metal-free method to synthesize 3-(phenylthio)methyl indole (B1671886) derivatives with high yields. researchgate.net Additionally, xanthates can be utilized as thiol-free reagents for the synthesis of thioethers, offering an odorless and stable alternative to traditional methods. mdpi.com

Table 1: Synthesis of Thioether Derivatives from this compound and Related Compounds

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | 2-Chloro-N-phenethylacetamide | K₂CO₃ | 2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide | vulcanchem.com |

| Indole-3-tosylhydrazone | Thiophenol | Base | 3-(Phenylthio)methyl-1H-indole | researchgate.net |

| Indole derivative | 4-Methylbenzyl mercaptan | Heat or catalyst | 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio) derivative | evitachem.com |

Oxidation Reactions of the Thiol Group

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. evitachem.com Common oxidizing agents for this transformation include hydrogen peroxide and sodium periodate. The resulting sulfoxides and sulfones are valuable synthetic intermediates themselves, with altered electronic properties and reactivity compared to the parent thiol. The thioether linkage is also noted to be susceptible to oxidation. vulcanchem.com

Participation in Sulfidation and Chalcogenation Reactions

Thiols are known to participate in sulfidation reactions, which involve the introduction of a sulfur atom into a molecule. researchgate.net While specific examples for this compound are not extensively detailed, the general reactivity of thiols suggests its potential as a sulfur source in various chemical transformations. This can include reactions with elemental sulfur or other sulfur-transfer reagents. researchgate.net

Transformations Involving the Indole Nucleus

The indole ring system of this compound is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. bhu.ac.in The presence of the thiol group at the C-3 position influences the regioselectivity of these reactions.

Electrophilic Substitution Reactivity of the Indole Ring

Indoles generally undergo electrophilic substitution preferentially at the C-3 position due to the stability of the resulting cationic intermediate. bhu.ac.in However, since the C-3 position in this compound is already substituted, electrophilic attack is directed to other positions of the indole nucleus. The preferred site for subsequent substitution is typically the C-2 position. bhu.ac.in If both C-2 and C-3 are occupied, electrophiles may attack the benzene (B151609) portion of the indole ring, often at the C-6 position. bhu.ac.in

An example of electrophilic substitution on a related indole derivative is the trifluoromethylthiolation of 1-benzyl-1H-indole using sodium trifluoromethanesulfinate, which yields 1-benzyl-3-((trifluoromethyl)thio)-1H-indole. rsc.org

Functionalization at Other Indole Positions (e.g., C-2)

With the C-3 position occupied, the C-2 position of the this compound scaffold becomes a primary site for further functionalization. Various methodologies have been developed for the C-2 functionalization of indoles. These include chelation-assisted, rhodium(III)-catalyzed C-H/C-H cross-coupling reactions to introduce aryl or heteroaryl groups. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been successfully employed on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives to introduce a variety of substituents at the C-3 position, showcasing the versatility of the indole core for further modification. mdpi.com While these examples start with a different C-3 substituent, they highlight the potential for functionalizing the C-2 position of the 1-benzyl-1H-indole scaffold.

Table 2: Functionalization Reactions of the Indole Nucleus

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Benzyl-1H-indole | Electrophilic Trifluoromethylthiolation | CF₃SO₂Na | 1-Benzyl-3-((trifluoromethyl)thio)-1H-indole | rsc.org |

| 1-(2-Pyrimidinyl)-1H-indole | Chelation-assisted C-H/C-H cross-coupling | Rh(III) catalyst, arene | C2-arylated indole derivative | acs.org |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Sonogashira cross-coupling | Phenylacetylene, Pd(II), CuI | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | mdpi.com |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Suzuki-Miyaura cross-coupling | Arylboronic acid, Pd catalyst | 1-Benzyl-3-aryl-1H-indole-2-carbonitrile | mdpi.com |

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The reactivity of this compound is characterized by several potential reaction sites, making selectivity a critical consideration in its transformations. The primary sites of reactivity include the sulfur atom of the thiol group, the C2 position of the indole ring, and the aromatic rings of both the indole and the N-benzyl group.

Chemoselectivity: The thiol group is the most prominent functional group in terms of reactivity. It can be readily deprotonated to form a thiolate anion, which is a potent, soft nucleophile. This high nucleophilicity generally directs reactions with a wide range of electrophiles to the sulfur atom. In a competitive environment, the thiolate will preferentially attack soft electrophiles such as alkyl halides or acyl halides, leading to the formation of thioethers or thioesters, respectively. For instance, the synthesis of thioethers can be achieved through the nucleophilic substitution reaction between this compound and a haloacetamide in the presence of a base. vulcanchem.com This demonstrates a high degree of chemoselectivity, with the reaction occurring exclusively at the sulfur atom over other potential sites like the indole nitrogen (which is already protected by the benzyl group) or the indole ring itself. vulcanchem.com

The indole ring itself provides a stable yet reactive scaffold. solubilityofthings.com While the C3 position is typically the most nucleophilic site in indoles, in this case, it is already substituted with the thiol. The next most nucleophilic position is C2. However, for most reactions involving electrophilic attack, the thiolate's reactivity dominates. In the absence of a strong base or under specific oxidative conditions, the indole ring can participate in reactions. For example, certain oxidative protocols on indoles can lead to the formation of indolin-3-ones, highlighting the reactivity of the C2 and C3 positions. wiley.com

Regioselectivity: When considering reactions that target the indole nucleus directly, such as electrophilic aromatic substitution, the directing effects of the existing substituents come into play. The C3-thiol group and the N1-benzyl group influence the electron density of the indole system. Uncatalyzed thiolation of indoles typically occurs with high regioselectivity at the C3 position. researchgate.netresearchgate.net Since this position is occupied in this compound, any further substitution on the indole ring would be directed elsewhere, likely to the C2 position or less commonly to positions on the benzene portion of the indole (C4-C7). However, reactions at these positions generally require specific conditions to overcome the dominant nucleophilicity of the sulfur atom.

The table below summarizes the expected selectivity in reactions involving this compound.

| Reagent Type | Primary Reactive Site | Expected Product Type | Selectivity Principle |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | Sulfur (as thiolate) | Thioether (C-S Bond) | Chemoselective S-Alkylation |

| Acyl Halide (e.g., R-COCl) | Sulfur (as thiolate) | Thioester (C(O)-S Bond) | Chemoselective S-Acylation |

| Strong Oxidizing Agent | Sulfur | Disulfide or Sulfonic Acid | Oxidation of Thiol |

| Electrophile (under conditions suppressing S-reactivity) | Indole C2-Position | C2-Substituted Indole | Regioselective Electrophilic Substitution |

Cross-Coupling Reactions and Organometallic Applications

The unique structure of this compound makes it a valuable participant in advanced synthetic reactions, including metal-catalyzed cross-coupling and as a ligand in organometallic complexes.

Cross-Coupling Reactions: The thiol functional group serves as an excellent nucleophilic partner in a variety of cross-coupling reactions designed to form carbon-sulfur (C–S) bonds. These reactions are fundamental for synthesizing aryl sulfides, which are important structural motifs in pharmaceuticals and materials science. Numerous catalytic systems, often employing palladium, nickel, or copper, can effectively couple thiols with aryl, heteroaryl, or vinyl halides and triflates. organic-chemistry.org More recent methodologies also utilize photoredox catalysis, for example with iridium-based photosensitizers, to achieve highly chemoselective C-S bond formation under mild conditions. organic-chemistry.orgbeilstein-journals.org

The N-benzyl indole scaffold is generally stable under various cross-coupling conditions. This is evidenced by studies where 1-benzyl-3-iodo-indole derivatives successfully undergo Suzuki, Sonogashira, Heck, and Stille couplings to form C-C bonds at the C3 position. mdpi.com This robustness indicates that this compound can be reliably used as the thiol component in C-S coupling reactions without degradation of the core structure.

The table below presents examples of catalytic systems applicable to the cross-coupling of thiols.

| Catalyst System | Coupling Partner | Reaction Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ferrocene-based phosphine (B1218219) ligand | Aryl Halides (Br, Cl) | Palladium-catalyzed C-S Coupling | organic-chemistry.org |

| Ni-catalyst / Ligand | Carboxylic Acids (decarbonylative) | Nickel-catalyzed C-S Coupling | organic-chemistry.org |

| Ir-photocatalyst / Ni-catalyst (Dual catalysis) | Aryl Iodides | Photoredox/Nickel Dual Catalysis | beilstein-journals.org |

| Iodine (metal-free) | Arylhydrazines | Metal-free Oxidative C-S Coupling | organic-chemistry.org |

Organometallic Applications: Beyond its role as a substrate, this compound has significant potential as a ligand in organometallic chemistry. Thiolates are classified as soft Lewis bases and readily coordinate to soft transition metal centers. wikipedia.org Upon deprotonation, the resulting thiolate can act as a one-electron, X-type ligand, binding strongly to metals from groups 8-10 (Fe, Ru, Os, Co, Rh, Ir). wikipedia.org

Indole-based moieties, including those containing sulfur donor atoms like thiosemicarbazones or carbothioates, have been successfully incorporated into half-sandwich ("piano-stool") organometallic complexes. nih.govmdpi.comnih.gov In these structures, a metal such as Ruthenium(II) or Rhodium(III) is coordinated to a π-arene (like p-cymene) or cyclopentadienyl (B1206354) (Cp*) ligand and one or more donor ligands. It is conceivable that this compound could act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and the C2-carbon of the indole ring, or as a monodentate ligand through sulfur alone. The resulting organometallic complexes are of significant interest due to their potential applications in catalysis and as therapeutic agents with novel mechanisms of action. mdpi.com For example, arene-ruthenium complexes with indole-based ligands have demonstrated broad-spectrum activity against antibiotic-resistant bacteria. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 1h Indole 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Benzyl-1H-indole-3-thiol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are based on the analysis of its constituent parts: the 1-benzyl group and the indole-3-thiol core.

The indole (B1671886) ring protons (H-2, H-4, H-5, H-6, H-7) and the protons of the benzyl (B1604629) group exhibit characteristic signals. The benzylic methylene (B1212753) protons (N-CH₂) typically appear as a sharp singlet, while the aromatic protons of the benzyl group and the indole ring resonate in the downfield region. The thiol proton (-SH) is expected to appear as a broad singlet, with a chemical shift that can be variable.

Based on data from closely related structures like 1-benzyl-1H-indole and derivatives with sulfur-containing substituents at the C-3 position, the following proton assignments can be predicted. rsc.org The aromatic protons of the indole and benzyl rings are expected to appear in a multiplet in the range of δ 7.2–7.6 ppm. vulcanchem.com The benzylic protons are anticipated as a singlet around δ 5.4–5.5 ppm. vulcanchem.com The thiol proton signal is generally observed between δ 1.57-2.1 ppm. orgsyn.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -SH (Thiol) | ~1.6 - 2.1 | br s (broad singlet) | Position can vary with concentration and solvent. |

| N-CH₂ (Benzylic) | ~5.4 | s (singlet) | Characteristic singlet for the two benzylic protons. vulcanchem.com |

| Indole/Benzyl Ar-H | ~7.1 - 7.8 | m (multiplet) | Complex region containing signals for H-2, H-4, H-5, H-6, H-7 and the five benzyl ring protons. rsc.org |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound will show distinct signals for the benzylic carbon, the carbons of the indole core, and the carbons of the phenyl ring. The presence of the thiol group at the C-3 position significantly influences the chemical shift of C-3 and the adjacent C-2.

By comparing the spectral data of 1-benzyl-1H-indole with that of 3-substituted analogues, a predictive assignment can be made. rsc.org The benzylic carbon (N-CH₂) is expected around 50 ppm. The indole carbons and benzyl aromatic carbons will resonate in the 110-140 ppm region. The C-3 carbon, directly attached to the sulfur atom, is expected to be significantly shielded compared to an unsubstituted indole. For instance, in 1-Benzyl-3-((trifluoromethyl)thio)-1H-indole, the C-3 signal is observed at 94.2 ppm, while the C-2 is at 130.6 ppm. hmdb.ca

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₂ (Benzylic) | ~50.8 |

| C-3 | ~95.0 |

| C-7 | ~110.6 |

| C-4 | ~119.7 |

| C-6 | ~121.6 |

| C-5 | ~123.3 |

| C-8 (Quaternary) | ~127.1 |

| Benzyl C-para | ~128.3 |

| Benzyl C-ortho/meta | ~129.1 |

| C-2 | ~130.0 |

| C-9 (Quaternary) | ~136.2 |

| Benzyl C-ipso (Quaternary) | ~137.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HETRES, INEPT)

While direct experimental 2D NMR data for this compound is not widely published, the application of these techniques is standard for unambiguous structural confirmation. uni-saarland.derrpharmacology.ru

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent protons on the indole's benzene (B151609) ring (H-4/H-5, H-5/H-6, H-6/H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, such as connecting the benzylic proton singlet to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, the benzylic protons (N-CH₂) would show correlations to the C-2 and C-9 carbons of the indole ring, as well as the ipso-carbon of the benzyl ring.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): While not a 2D technique itself, INEPT or the related DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃), aiding in the assignment of the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound and to analyze its fragmentation pattern, which provides further structural evidence. The molecular formula is C₁₅H₁₃NS, corresponding to a monoisotopic mass of approximately 239.0769 Da.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 239. The fragmentation pattern is typically dominated by cleavages that form stable ions. For this compound, the most prominent fragmentation is the cleavage of the benzylic C-N bond. thieme-connect.de

Benzyl Cation/Tropylium (B1234903) Ion (m/z 91): The loss of the indole-3-thiol radical leads to the formation of the benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium ion. This fragment is characteristically the base peak in the mass spectra of many benzyl-containing compounds. thieme-connect.denih.gov

Indole-3-thiol Cation (m/z 148): Loss of a benzyl radical (•C₇H₇) would result in a fragment ion corresponding to the [M-91]⁺ peak at m/z 148.

Loss of Sulfur: Subsequent fragmentation of the indole-containing ions could involve the loss of a sulfur atom or a sulfhydryl radical (•SH).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 | From both indole and benzyl rings. vulcanchem.com |

| Aliphatic C-H Stretch | ~2920 | From the benzylic -CH₂- group. rsc.org |

| S-H Stretch (Thiol) | ~2600 - 2550 | A weak but highly characteristic band for the thiol group. vulcanchem.com |

| Aromatic C=C Stretch | ~1600 - 1450 | Multiple bands corresponding to the vibrations of the aromatic rings. |

| C-S Stretch | ~700 | Vibration of the carbon-sulfur bond. rsc.org |

| C-H Out-of-Plane Bend | ~750 | Strong band indicating a monosubstituted benzene ring (from the benzyl group). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. A search of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. uni-saarland.derrpharmacology.ru Therefore, experimental data on its solid-state conformation, packing, and specific intermolecular forces like hydrogen bonding involving the thiol group are not available at this time. Such a study would be invaluable to fully characterize the compound in its crystalline form.

Compound Names Mentioned

Spectroscopic Characterization of Derived Complexes or Conjugates

Research has detailed the synthesis of (n-Bu₄N)₂[Fe₄S₄(S-1-benzyl-1H-indole-3)₄] through a ligand exchange reaction from (n-Bu₄N)₂[Fe₄S₄(S-t-Bu)₄] and this compound in dimethylformamide (DMF). uu.nl The resulting complex exhibits distinct spectroscopic features that differentiate it from [4Fe–4S] clusters with other thiolate ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the [4Fe–4S] cluster with 1-benzylindole-3-thiolate ligands, recorded in DMSO-d₆, displays characteristic contact-shifted signals, which are typical for ligands bound to a paramagnetic [4Fe–4S] core. uu.nl The contact shifting is most pronounced for the indolyl H2 proton, which is attributed to its proximity to the cluster and the delocalization of positive spin density from the sulfur atom to the indole ring. uu.nl

Table 1: ¹H NMR Data for the (n-Bu₄N)₂[Fe₄S₄(S-1-benzyl-1H-indole-3)₄] Cluster uu.nl

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indolyl H | 8.00 | br s | 4H |

| Indolyl H | 7.45 | d | 4H |

| Indolyl H | 7.16 | br t | 4H |

| Indolyl H | 6.81 | br d | 4H |

| Indolyl H2 | 4.66 | very br s | 4H |

| NCH₂ | Not specified | - | - |

| n-Bu₄N⁺ α-CH₂ | 3.15 | t | 16H |

| n-Bu₄N⁺ β-CH₂ | 1.57 | br quintet | 16H |

| n-Bu₄N⁺ γ-CH₂ | 1.31 | sextet | 16H |

| n-Bu₄N⁺ CH₃ | 0.93 | t | 24H |

| Solvent: DMSO-d₆ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the 1-benzylindole-3-thiolate [4Fe–4S] cluster in DMF shows absorption maxima that are notably red-shifted compared to many other [4Fe–4S] clusters. This suggests a unique electronic environment conferred by the indole-3-thiolate ligand. uu.nl

Table 2: UV-Vis Spectroscopic Data for the (n-Bu₄N)₂[Fe₄S₄(S-1-benzyl-1H-indole-3)₄] Cluster uu.nl

| λₘₐₓ (nm) | Solvent |

| 285 | DMF |

| 304 (shoulder) | DMF |

| 502 | DMF |

Electrochemical Properties

Cyclic voltammetry studies of the [4Fe–4S] cluster with 1-benzylindole-3-thiolate ligands reveal redox potentials that are intermediate between those of clusters with aliphatic thiolate ligands and those with thiophenolate-based ligands. This reflects the intermediate electron-donating strength of the indole-3-thiolate ligand. uu.nl The [2−/3−] redox transition was observed to be quasi-reversible. uu.nl

Table 3: Electrochemical Data for the (n-Bu₄N)₂[Fe₄S₄(S-1-benzyl-1H-indole-3)₄] Cluster uu.nl

| Redox Couple | E₁/₂ vs. Fc/Fc⁺ (V) in MeCN | ΔEp (mV) |

| [2−/3−] | -1.55 | 62 |

Computational Chemistry and Theoretical Studies on 1 Benzyl 1h Indole 3 Thiol

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for a detailed understanding of reaction pathways, intermediates, and the factors governing selectivity and reaction rates. For indole (B1671886) derivatives, computational studies have been crucial in explaining reactivity patterns, especially at the electron-rich C3 position.

The viability of a proposed reaction mechanism is often determined by the energy of its transition state (TS). Transition state theory (TST) provides the framework for relating the rate of a reaction to the properties of the activated complex. weebly.com Computational methods are employed to locate the geometry of these high-energy TS structures and calculate their corresponding energy barriers (activation energies, ΔG‡).

For reactions involving the indole scaffold, such as electrophilic substitution at the C3 position, DFT calculations can model the entire reaction coordinate. For instance, in the C3-functionalization of N-substituted indoles, computational analysis can differentiate between stepwise and concerted pathways. nih.govacs.org Studies on the acid-mediated hydroarylation of N-H indoles have used DFT to compute the energy barriers for protonation at C2 versus C3, and the subsequent nucleophilic attack, thereby explaining the observed regioselectivity. wiley.com In a hypothetical C3-thiolation reaction of a 1-benzylindole precursor, DFT could be used to model the approach of a sulfur-based electrophile or radical. thieme-connect.com The calculations would identify the transition state for the C-S bond formation and provide the activation energy. A lower energy barrier for attack at C3 compared to other positions would computationally validate the observed regioselectivity.

Table 1: Representative Calculated Energy Barriers for a Hypothetical C3-Thiolation Reaction This table presents illustrative data based on typical values found in computational studies of indole functionalization. The specific values are hypothetical and serve to demonstrate the type of data generated.

| Pathway | Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Key Feature |

|---|---|---|---|

| C3-Thiolation | TS1 | 15.5 | Formation of C3-S bond |

| C2-Thiolation | TS2 | 25.0 | Formation of C2-S bond |

| N-Thiolation | TS3 | 28.2 | Formation of N-S bond |

The data illustrates that the pathway involving C-S bond formation at the C3 position (via TS1 ) has the lowest activation energy, making it the kinetically favored product, which aligns with the known nucleophilic character of the indole C3 position. wiley.com

The solvent environment can dramatically influence reaction rates and even alter mechanistic pathways. weebly.com Computational chemistry accounts for these effects primarily through implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for calculating the bulk electrostatic effects of the solvent on the solute's energy. jocpr.comresearchgate.net

For indole-related reactions, theoretical studies have shown that solvent choice is critical. In dearomative (3+2) cycloaddition reactions of indoles, DFT calculations incorporating an implicit solvent model indicated that hydrogen-bond-donating solvents like trifluoroethanol (TFE) can stabilize the transition states and intermediates, thereby increasing reaction rates. nih.govacs.org Similarly, for the reaction of thiols, the polarity of the solvent can affect the stability of charged intermediates or transition states. nih.gov For 1-Benzyl-1H-indole-3-thiol, a computational study could predict how solvents of varying polarity (e.g., Dichloromethane, Acetonitrile, Water) influence the energy barriers of its formation or subsequent reactions.

Table 2: Illustrative Solvent Effects on the Activation Energy of a Model Reaction Pathway Data is hypothetical and based on general trends observed in computational studies.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 20.1 |

| Toluene | 2.4 | 18.5 |

| Dichloromethane | 8.9 | 17.2 |

| Acetonitrile | 35.7 | 16.8 |

| Water | 78.4 | 16.5 |

As shown in the table, increasing solvent polarity can stabilize a polar transition state, leading to a lower activation energy and a faster reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility, solvent interactions, and the stability of molecular complexes. acs.org

For this compound, MD simulations would be particularly insightful for understanding the conformational dynamics of the N-benzyl group. The rotation around the N-CH₂ and CH₂-Ph bonds grants the molecule significant flexibility. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. This is crucial as the orientation of the benzyl (B1604629) group could influence the reactivity of the thiol moiety through steric hindrance or non-covalent interactions. Studies on other N-benzyl indole derivatives have used MD to understand stable binding conformations within biological targets. nih.govresearchgate.net Furthermore, simulations in an explicit solvent (like water) would reveal the specific hydrogen bonding patterns and solvation structure around the polar thiol group and the indole nitrogen.

Table 3: Typical Parameters for an MD Simulation of this compound This table outlines standard parameters used in setting up MD simulations.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Defines the potential energy function for the system. | OPLS, AMBER, CHARMM |

| Solvent Model | Representation of the solvent molecules. | TIP3P, SPC/E (for water) |

| System Size | Dimensions of the simulation box. | ~50 Å x 50 Å x 50 Å |

| Ensemble | Thermodynamic conditions (constant Temp., Pressure). | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature. | 298 K (25 °C) |

| Pressure | Simulation pressure. | 1 atm |

| Simulation Time | Duration of the simulation. | 100 - 500 nanoseconds |

| Time Step | Integration time step for the equations of motion. | 2 femtoseconds |

Topological Studies (ELF, LOL, RDG) for Bonding and Non-Covalent Interactions

Topological analyses of scalar fields derived from quantum chemical calculations provide a chemically intuitive way to visualize and quantify chemical bonding and weak interactions. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG). nih.govtandfonline.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that reveal regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs. nih.gov For this compound, an ELF/LOL analysis would clearly visualize the C-S covalent bond, the aromatic π-system of the indole and benzyl rings, and the lone pairs on the sulfur and nitrogen atoms. researchgate.netresearchgate.net This can be useful in assessing the nature and strength of these bonds.

Table 4: Application of Topological Analyses to this compound This table summarizes the expected insights from different topological methods.

| Analysis Type | Information Provided | Expected Features for this compound |

|---|

| ELF / LOL | Visualizes regions of high electron pair localization. | - Localization basins for C-S, C-N, C-C, and C-H covalent bonds.

Together, these computational methods provide a multi-faceted, in-depth understanding of this compound, from its reactivity and dynamic behavior to the fundamental nature of its chemical bonds and interactions.

Potential Research Trajectories and Future Directions

Development of Novel Synthetic Strategies for Advanced 1-Benzyl-1H-indole-3-thiol Architectures

Forthcoming synthetic endeavors are expected to progress from basic derivatizations to the assembly of more intricate and functionally diverse molecular frameworks. Research will likely prioritize the construction of complex scaffolds that integrate the this compound motif into larger, multi-component systems.

Key areas of development may encompass:

Domino and Tandem Reactions: The design of one-pot reaction sequences that efficiently form multiple chemical bonds and stereocenters in a single synthetic operation will be a significant focus.

Asymmetric Catalysis: The creation of catalytic enantioselective methods to control the three-dimensional arrangement of atoms will be vital for accessing specific stereoisomers.

Macrocyclization: The synthesis of large ring structures incorporating the this compound unit could pave the way for new host-guest systems or molecules with distinct conformational characteristics.

Polymerization: The integration of this indole-thiol into polymer chains, either as part of the backbone or as pendant groups, could lead to the development of novel materials with interesting electronic or optical properties.

Table 1: Potential Advanced Architectures and Synthetic Approaches

| Target Architecture | Potential Synthetic Strategy | Desired Properties/Applications |

|---|---|---|

| Chiral Indole-Thiol Ligands | Asymmetric metal-catalyzed cross-coupling | Asymmetric catalysis, chiral recognition |

| Macrocyclic Indole-Thiol Hosts | Ring-closing metathesis (RCM) | Molecular sensing, ion transport |

| Indole-Thiol Containing Polymers | Reversible addition-fragmentation chain-transfer (RAFT) polymerization | Conductive materials, biocompatible coatings |

Exploration of New Reactivity Modes for the Thiol and Indole (B1671886) Moieties

The full reactive potential of both the thiol group and the indole ring within this compound has yet to be completely harnessed. Future studies are expected to unveil novel reaction pathways and chemical transformations.

For the thiol group, research could delve into:

Redox Chemistry: Investigating its role as a catalyst or mediator in oxidation-reduction reactions.

Thiol-Ene and Thiol-Yne Click Reactions: Employing these highly efficient reactions for applications in bioconjugation and materials synthesis.

Metal-Thiolate Chemistry: Probing the formation and reactivity of metal complexes for potential use in catalysis or as advanced materials.

For the indole moiety, future work may concentrate on:

C-H Activation: Devising methods for the selective functionalization of the various carbon-hydrogen bonds on the indole ring.

Dearomatization Reactions: Exploring reactions that disrupt the aromatic system of the indole to generate three-dimensional molecular structures.

Photoredox Catalysis: Utilizing light to drive new and previously inaccessible transformations of the indole nucleus.

Advanced Characterization Techniques for Complex Indole-Thiol Systems

As more elaborate molecules based on this compound are synthesized, the use of advanced characterization techniques will be indispensable for a thorough understanding of their structure and properties.

Future characterization efforts may utilize:

Two-Dimensional NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY will be critical for the unambiguous structural assignment of complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction will offer definitive proof of stereochemistry and the arrangement of molecules in the solid state.

Mass Spectrometry: Sophisticated mass spectrometry techniques, including ion mobility-mass spectrometry, could be employed to investigate the gas-phase conformations of these molecules.

Spectroscopic Methods: Techniques like circular dichroism (for chiral molecules) and fluorescence spectroscopy will be important for probing their electronic and photophysical properties.

Integration of Computational Methods for Predictive Design and Mechanistic Insights

Computational chemistry is set to play an increasingly pivotal role in guiding the design of new this compound derivatives and in elucidating their reaction mechanisms.

Key areas for computational exploration include:

Density Functional Theory (DFT): DFT calculations can be utilized to predict reaction pathways, the geometries of transition states, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can offer insights into the conformational dynamics and intermolecular interactions of these molecules in various environments.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be applied to correlate the structural features of these compounds with their observed biological activity or material properties, thereby facilitating the design of more potent or efficient derivatives.

Virtual Screening: The computational screening of virtual libraries of this compound derivatives can aid in the identification of promising candidates for synthesis and experimental evaluation.

Table 2: Computational Methods and Their Applications

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic study of a novel cyclization reaction | Reaction energy profile, identification of intermediates and transition states |

| Molecular Dynamics (MD) | Simulation of a macrocyclic indole-thiol in solution | Conformational preferences, solvent interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of substituent effects with biological activity | Predictive model for designing new analogs with enhanced activity |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide |

| 2-chloro-N-phenethylacetamide |

| Indole-3-thiol |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.